ALKYL KETENE DIMER
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Overview
Description
Alkyl ketene dimer is a family of organic compounds based on the 4-membered ring system of oxetan-2-one, which is also the central structural element of propiolactone and diketene . These compounds are primarily used in the paper industry for sizing, which imparts hydrophobic properties to paper and cardboard . The hydrophobic alkyl groups extend from a beta-propiolactone ring, making them effective in reducing water penetration and enhancing the mechanical strength of paper products .
Scientific Research Applications
Alkyl ketene dimers have a wide range of applications in scientific research and industry:
Chemistry: Used as sizing agents in the paper industry to impart hydrophobic properties to paper and cardboard.
Biology: Employed in the preparation of superhydrophobic coatings on cellulose-based materials.
Industry: Used in the production of packaging materials to improve water resistance and mechanical strength.
Mechanism of Action
Target of Action
Alkyl Ketene Dimers (AKDs) primarily target cellulose fibers . Cellulose, a key component of plant cell walls, is the primary target due to its abundance in paper, the main application of AKDs .
Mode of Action
AKDs interact with cellulose fibers through an esterification reaction . This reaction involves the hydroxyl groups on the cellulose and the carbonyl group of the AKD . The esterification process is competitive with the hydrolysis of the AKD . This interaction results in the formation of a covalent bond between the cellulose and the AKD .
Biochemical Pathways
The primary biochemical pathway involved in the action of AKDs is the esterification of cellulose . This process involves the reaction of the hydroxyl groups on cellulose with the carbonyl group of the AKD . The esterification leads to the formation of a covalent bond, anchoring the hydrophobic group to the cellulose surface .
Result of Action
The result of AKD action is the hydrophobation of cellulose fibers . This modification imparts higher mechanical strengths and reduces the penetration of water, inks, or printing inks into the paper . The hydrophobicity is achieved through the orientation of the hydrophobic alkyl groups of the AKD away from the cellulose surface .
Action Environment
The action of AKDs is influenced by environmental factors such as temperature and pH . AKDs are typically used in a neutral to basic environment, and the reaction temperature is generally between 90-110 °C . These conditions facilitate the esterification reaction and enhance the efficiency of AKD sizing .
Safety and Hazards
Future Directions
The main application of alkylated ketene dimers is in the sizing of paper and cardboard, as well as in the hydrophobation of cellulose fibers . The products thus modified are distinguished by higher mechanical strengths and less penetration of water, inks, or printing inks . The development in industrial activities results in surging wastes, that are accumulating in the environment due to the discharge of used products after human consumption . The CCC can be used as an alternative for the conventional paper fillers such as precipitated calcium carbonate (PCC) and talc .
Biochemical Analysis
Biochemical Properties
Alkyl ketene dimer plays a significant role in biochemical reactions, particularly in the esterification of hydroxyl groups on cellulose fibers. This reaction is competitive with the hydrolysis of this compound. The interaction of this compound with cellulose involves the formation of covalent bonds, which anchor the hydrophobic alkyl groups to the cellulose surface . Additionally, this compound interacts with enzymes and proteins involved in the degradation of cellulose, influencing the overall hydrophobicity and mechanical strength of the modified cellulose fibers .
Cellular Effects
This compound affects various types of cells and cellular processes. In the context of papermaking, it influences the hydrophobic characteristics of cellulose fibers, enhancing their resistance to water and other liquids . This compound also impacts cell signaling pathways and gene expression related to the synthesis and modification of cellulose. The presence of this compound in the cellular environment can alter cellular metabolism by modifying the surface properties of cellulose fibers .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with hydroxyl groups on cellulose fibers. This binding leads to the formation of ester bonds, which are crucial for the hydrophobic properties imparted to the cellulose . The molecular mechanism also includes the inhibition of hydrolysis reactions, ensuring the stability of the ester bonds formed. This compound’s interaction with cellulose fibers results in a low-energy hydrophobic surface, which is essential for its application in the paper industry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH. Over time, the ester bonds formed between this compound and cellulose may undergo hydrolysis, leading to a reduction in hydrophobicity . Long-term studies have shown that this compound can maintain its effects on cellular function for extended periods, provided the environmental conditions are controlled .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify the surface properties of cellulose fibers without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is an optimal dosage range for the desired biochemical effects of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to the modification of cellulose fibers. The primary pathway involves the esterification of hydroxyl groups on cellulose, which is catalyzed by enzymes such as esterases . This reaction is essential for the formation of hydrophobic surfaces on cellulose fibers. This compound also interacts with cofactors that facilitate the esterification process, influencing the overall metabolic flux and metabolite levels in the modified cellulose .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the localization and accumulation of this compound at the sites of cellulose modification . The distribution of this compound is crucial for its effectiveness in imparting hydrophobic properties to cellulose fibers .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell walls of cellulose fibers. This localization is directed by targeting signals and post-translational modifications that guide this compound to specific compartments or organelles involved in cellulose synthesis and modification . The activity and function of this compound are influenced by its precise localization within the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyl ketene dimers are synthesized through the reaction of long-chain carboxylic acid chlorides with tertiary amines under anhydrous conditions . For example, the ketene of stearic acid is generated by pyrolysis of stearoyl chloride . The reaction can be represented as follows: [ \text{RCH}_2\text{COCl} + \text{R}_3\text{N} \rightarrow \text{RCH}=C=O + \text{R}_3\text{NHCl} ]
Industrial Production Methods
Industrial synthesis involves the use of inert solvents such as diethyl ether or benzene, with triethylamine as the tertiary amine . The process must be carried out under anhydrous conditions to prevent hydrolysis of the ketene . The resulting alkyl ketene dimer is then typically emulsified for use in papermaking .
Chemical Reactions Analysis
Types of Reactions
Alkyl ketene dimers primarily undergo esterification reactions with hydroxyl groups on cellulose fibers . This reaction is competitive with hydrolysis, which can occur if water is present . The esterification reaction can be represented as: [ \text{RCH}=C=O + \text{Cellulose-OH} \rightarrow \text{Cellulose-O-C(O)-R} ]
Common Reagents and Conditions
Reagents: Carboxylic acid chlorides, tertiary amines.
Conditions: Anhydrous environment, inert solvents like diethyl ether or benzene.
Major Products
The major product of the esterification reaction is a cellulose ester, which imparts hydrophobic properties to the cellulose fibers .
Comparison with Similar Compounds
Similar Compounds
Alkenylsuccinic anhydride (ASA): Similar to alkyl ketene dimers, ASA reacts with hydroxyl groups on cellulose to form an ester, imparting hydrophobic properties.
Diketene: Shares the central structural element of oxetan-2-one with alkyl ketene dimers.
Uniqueness
Alkyl ketene dimers are unique in their ability to form stable emulsions and their effectiveness in imparting hydrophobic properties to cellulose fibers . Unlike ASA, which is prepared by the ene reaction of unsaturated hydrocarbons with maleic anhydride, alkyl ketene dimers are synthesized through the reaction of carboxylic acid chlorides with tertiary amines .
Properties
CAS No. |
144245-85-2 |
---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
0 |
Origin of Product |
United States |
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